6-BROMO-3',5'-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE
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Overview
Description
6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE typically involves multiple steps. One common method includes the reaction of 3,5-di-tert-butylphenol with bromine to form 3,5-di-tert-butyl-4-bromophenol. This intermediate is then reacted with cyclohexanone in the presence of a base to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: Known for its antioxidant properties and used in various industrial applications.
1-Bromo-4-tert-butylbenzene: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
6-bromo-2',6'-ditert-butyl-2-phenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30BrNO2/c1-25(2,3)19-15-27(16-20(23(19)30)26(4,5)6)24(17-10-8-7-9-11-17)31-22-13-12-18(28)14-21(22)29-27/h7-16,24,29H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZKJFWKKKIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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